
1H-Pyrazole-4-acetic acid, 1,3-diphenyl-
説明
“1H-Pyrazole-4-acetic acid, 1,3-diphenyl-” is a chemical compound with the molecular formula C17H14N2O2 . It is also known by other names such as “2-(1,3-diphenylpyrazol-4-yl)acetic acid” and "2-(1,3-diphenyl-1H-pyrazol-4-yl)acetic acid" .
Synthesis Analysis
The synthesis of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- and its derivatives has been a subject of interest in various studies . For instance, one study reported the synthesis of 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives for selective COX-2 inhibition with potent anti-inflammatory activity .
Molecular Structure Analysis
The molecular structure of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- includes a pyrazole ring attached to two phenyl groups and an acetic acid group . The InChI code for this compound is "InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21)" .
Chemical Reactions Analysis
While specific chemical reactions involving 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- are not detailed in the search results, it’s worth noting that pyrazole derivatives have been involved in various chemical reactions. For example, one study reported the reaction of 1,3-diphenyl-1H-pyrazole-4-carboxaldehyde with ethyl cyanoacetate and thiourea to give the pyrimidinethione derivative .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- include a molecular weight of 278.30 g/mol, a XLogP3-AA value of 3, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are both 278.105527694 g/mol .
科学的研究の応用
Synthesis of Novel Compounds
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is used in the synthesis of novel compounds. For instance, it is used in the one-pot synthesis of 1,3-diphenyl-1H-pyrazole-4-carbonitrile . This process serves as a robust and scalable tool for the synthesis of valuable and versatile precursors (nitriles), which pave the way for the synthesis of various medicinally important valuable compounds .
Antileishmanial and Antimalarial Activities
Compounds bearing the 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- structure are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles have been synthesized and evaluated for their in vitro antileishmanial and in vivo antimalarial activities .
Preparation of Aminothiazoles
This compound is used as a reagent for the preparation of aminothiazoles, which are recognized as γ-secretase modulators . These modulators are important in the study and treatment of Alzheimer’s disease.
Preparation of Amino-pyrido-indol-carboxamides
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is also used in the preparation of amino-pyrido-indol-carboxamides . These compounds are potential JAK2 inhibitors for myeloproliferative disorders therapy.
Synthesis of Pyridine Derivatives
This compound is involved in the synthesis of pyridine derivatives, which are TGF-β1 and active A signaling inhibitors . These inhibitors are significant in the field of cancer research.
Preparation of MK-2461 Analogs
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- is used in the preparation of MK-2461 analogs . These analogs are inhibitors of c-Met kinase, which is a promising target for the treatment of various types of cancers.
作用機序
Target of Action
Pyrazole derivatives have been known to exhibit diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
It’s known that compounds bearing nitrile functional groups, like 1h-pyrazole-4-acetic acid, 1,3-diphenyl-, are active pharmacophores . They can serve as a versatile precursor for the synthesis of various functional groups such as carbonyl compounds (carboxylic acids, aldehydes, ketones, amides, etc.), alcohols, amines, and important heterocycles .
Biochemical Pathways
It’s known that pyrazole derivatives can be extensively utilized in the synthesis of agrochemicals, active pharmaceutical ingredients, dyes, synthetic rubbers, herbicides, and polymers .
Result of Action
It’s known that pyrazole derivatives can have potent antileishmanial and antimalarial activities . For example, some hydrazine-coupled pyrazoles have shown superior antipromastigote activity .
Safety and Hazards
While specific safety and hazard information for 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- was not found in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For related compounds, hazard statements include H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) .
特性
IUPAC Name |
2-(1,3-diphenylpyrazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)11-14-12-19(15-9-5-2-6-10-15)18-17(14)13-7-3-1-4-8-13/h1-10,12H,11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRKGHLXNGWRSAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368230 | |
| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24834317 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
CAS RN |
40278-34-0 | |
| Record name | 1H-Pyrazole-4-acetic acid, 1,3-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5,7-Dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid](/img/structure/B1299510.png)

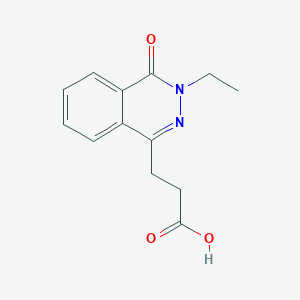

![2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B1299521.png)
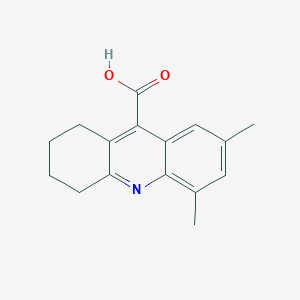
![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)

![4-fluoro-N-[(4-fluorophenyl)methyl]aniline](/img/structure/B1299535.png)
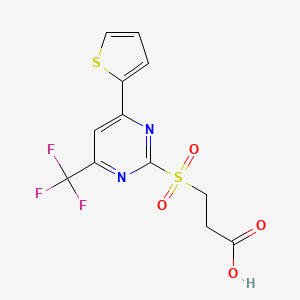
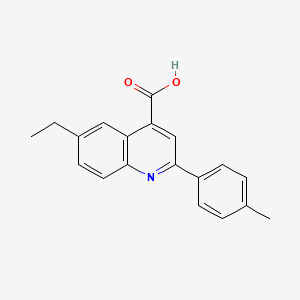
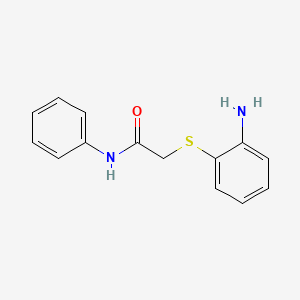
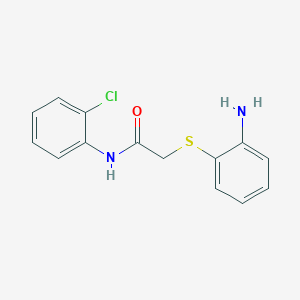
![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)